molecular formula C18H26N2O4 B12284370 1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine

1-(2-Carboxyphenylmethyl)-2-methyl-4-boc-piperazine

Cat. No.: B12284370
M. Wt: 334.4 g/mol
InChI Key: AGLZYLBHTWHXIZ-UHFFFAOYSA-N
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Description

1-(2-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine is a complex organic compound that features a piperazine ring substituted with a carboxyphenylmethyl group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane under basic conditions.

    Introduction of the Boc Protecting Group: The piperazine intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

    Attachment of the Carboxyphenylmethyl Group: The final step involves the nucleophilic substitution reaction of the Boc-protected piperazine with a suitable carboxyphenylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 1-(2-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the piperazine ring or the carboxyphenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine moiety, which can then interact with biological targets. The carboxyphenylmethyl group may enhance binding affinity and specificity through additional interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

    1-(2-carboxyphenylmethyl)-2-methylpiperazine: Lacks the Boc protecting group, making it more reactive but less stable.

    1-(2-carboxyphenylmethyl)-4-Bocpiperazine: Similar structure but without the methyl group on the piperazine ring, affecting its chemical properties and reactivity.

Uniqueness

1-(2-carboxyphenylmethyl)-2-methyl-4-Bocpiperazine is unique due to the presence of both the Boc protecting group and the carboxyphenylmethyl group, which confer stability and specific reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

2-[[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid

InChI

InChI=1S/C18H26N2O4/c1-13-11-20(17(23)24-18(2,3)4)10-9-19(13)12-14-7-5-6-8-15(14)16(21)22/h5-8,13H,9-12H2,1-4H3,(H,21,22)

InChI Key

AGLZYLBHTWHXIZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CC2=CC=CC=C2C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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